molecular formula C9H15N3O5S B13739124 1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione

1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13739124
M. Wt: 277.30 g/mol
InChI Key: PAERIHQAKAUXOT-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the pyrimidinedione family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinedione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-methanesulfonyloxyethylamino group: This step might involve nucleophilic substitution reactions where an amino group is introduced, followed by the addition of the methanesulfonyloxyethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways involved: The specific pathways would depend on the biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the 6-(2-methanesulfonyloxyethylamino) group.

    6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Contains an amino group instead of the 2-methanesulfonyloxyethylamino group.

Uniqueness

1,3-dimethyl-6-(2-methanesulfonyloxyethylamino)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the 2-methanesulfonyloxyethylamino group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)amino]ethyl methanesulfonate

InChI

InChI=1S/C9H15N3O5S/c1-11-7(6-8(13)12(2)9(11)14)10-4-5-17-18(3,15)16/h6,10H,4-5H2,1-3H3

InChI Key

PAERIHQAKAUXOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCOS(=O)(=O)C

Origin of Product

United States

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